molecular formula C20H18Cl2N2OS B329641 (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE

(E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE

Cat. No.: B329641
M. Wt: 405.3 g/mol
InChI Key: IECWGWMCVRZTDI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE is a complex organic molecule that features a unique combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE typically involves multiple steps:

  • Formation of the Hexahydrocycloocta[b]thiophene Ring: : This step involves the cyclization of a suitable precursor to form the hexahydrocycloocta[b]thiophene ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

  • Introduction of the Cyano Group: : The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cycloocta[b]thiophene ring is replaced by a cyano group. Common reagents for this step include sodium cyanide or potassium cyanide, and the reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF).

  • Formation of the Prop-2-enamide Moiety: : The final step involves the coupling of the dichlorophenyl group with the cyano-substituted hexahydrocycloocta[b]thiophene ring to form the prop-2-enamide moiety. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can occur at the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics for use in electronics, sensors, and other applications.

Mechanism of Action

The mechanism of action of (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-3-(2,4-DICHLOROPHENYL)-2-PROPENAMIDE: : This compound is unique due to its specific combination of functional groups and ring structures.

  • This compound: : Similar compounds may include those with variations in the substituents on the thiophene ring or the phenyl group, leading to differences in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dichlorophenyl group. This combination imparts unique chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C20H18Cl2N2OS

Molecular Weight

405.3 g/mol

IUPAC Name

(E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C20H18Cl2N2OS/c21-14-9-7-13(17(22)11-14)8-10-19(25)24-20-16(12-23)15-5-3-1-2-4-6-18(15)26-20/h7-11H,1-6H2,(H,24,25)/b10-8+

InChI Key

IECWGWMCVRZTDI-CSKARUKUSA-N

Isomeric SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)C#N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C#N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC3=C(C=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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